molecular formula C23H25N B14593337 4-[(4-Octylphenyl)ethynyl]benzonitrile CAS No. 61614-42-4

4-[(4-Octylphenyl)ethynyl]benzonitrile

Cat. No.: B14593337
CAS No.: 61614-42-4
M. Wt: 315.5 g/mol
InChI Key: SFKRCBGHYBYANG-UHFFFAOYSA-N
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Description

4-[(4-Octylphenyl)ethynyl]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an octylphenyl group attached to an ethynylbenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Octylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-octylphenylacetylene with 4-bromobenzonitrile. The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is typically performed in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Octylphenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

4-[(4-Octylphenyl)ethynyl]benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[(4-Octylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Octylphenyl)ethynyl]benzonitrile is unique due to the presence of both the octylphenyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

61614-42-4

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

4-[2-(4-octylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C23H25N/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)13-14-22-15-17-23(19-24)18-16-22/h9-12,15-18H,2-8H2,1H3

InChI Key

SFKRCBGHYBYANG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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